Hycanthone acid

APE1 inhibition DNA repair cancer target

Hycanthone acid (CAS 16140-23-1) is the 4-carboxylic acid oxidation product of hycanthone, a thioxanthen-9-one class compound that emerged from the antischistosomal drug development lineage of lucanthone. Structurally defined as 1-[[2-(diethylamino)ethyl]amino]-9-oxo-9H-thioxanthene-4-carboxylic acid (C20H22N2O3S, MW 370.5 g/mol), this derivative is produced via microbial oxidation of lucanthone through Aspergillus-mediated biotransformation, sequentially yielding hycanthone, the 4-aldehyde analog, and ultimately the carboxylic acid.

Molecular Formula C20H22N2O3S
Molecular Weight 370.5 g/mol
CAS No. 16140-23-1
Cat. No. B12300305
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHycanthone acid
CAS16140-23-1
Molecular FormulaC20H22N2O3S
Molecular Weight370.5 g/mol
Structural Identifiers
SMILESCCN(CC)CCNC1=C2C(=C(C=C1)C(=O)O)SC3=CC=CC=C3C2=O
InChIInChI=1S/C20H22N2O3S/c1-3-22(4-2)12-11-21-15-10-9-14(20(24)25)19-17(15)18(23)13-7-5-6-8-16(13)26-19/h5-10,21H,3-4,11-12H2,1-2H3,(H,24,25)
InChIKeyYFEPOZJRNIKWTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hycanthone Acid (CAS 16140-23-1): Identity, Physicochemical Profile, and Procurement-Relevant Molecular Context


Hycanthone acid (CAS 16140-23-1) is the 4-carboxylic acid oxidation product of hycanthone, a thioxanthen-9-one class compound that emerged from the antischistosomal drug development lineage of lucanthone [1]. Structurally defined as 1-[[2-(diethylamino)ethyl]amino]-9-oxo-9H-thioxanthene-4-carboxylic acid (C20H22N2O3S, MW 370.5 g/mol), this derivative is produced via microbial oxidation of lucanthone through Aspergillus-mediated biotransformation, sequentially yielding hycanthone, the 4-aldehyde analog, and ultimately the carboxylic acid [2]. While the parent compound hycanthone (free base or mesylate salt) was approved by the FDA in 1975 as a schistosomicide and later investigated in Phase II cancer trials as a DNA intercalator, hycanthone acid was historically documented as a fermentation by-product without fully characterized utility [3]. This evidence‑based guide clarifies the precise molecular characteristics and comparative performance data that inform sourcing decisions for hycanthone acid versus in‑class thioxanthenones and alternative antischistosomal probes.

Why Generic Substitution Fails for Hycanthone Acid: Structural and Pharmacological Non‑Interchangeability Across the Thioxanthenone Class


The thioxanthenone scaffold comprises multiple structurally similar but pharmacologically divergent compounds that cannot be interchanged without risking experimental irreproducibility. Lucanthone (4‑methyl‑thioxanthenone) itself lacks antischistosomal activity until metabolically converted to hycanthone (4‑hydroxymethyl‑thioxanthenone); hycanthone, in turn, can be further oxidized to hycanthone acid (4‑carboxy‑thioxanthenone), which has a distinct ionization state, polarity, and hydrogen‑bonding capacity [1]. Published head‑to‑head data confirm that lucanthone and hycanthone differ by 62.5‑fold in APE1 inhibition IC₅₀ and 8.9‑fold in binding affinity; similarly, oral antischistosomal potency differs 3‑ to 9‑fold between these closely related analogs [2][3]. Given that even a single oxidation step (methyl → hydroxymethyl) produces large quantitative shifts in target engagement and efficacy, procurement of hycanthone acid as a structurally defined carboxylic acid—rather than as hycanthone free base, hycanthone mesylate, or lucanthone—is mandatory when the experimental objective depends on precise ionization, solubility, or protein‑binding characteristics unique to the carboxylate form.

Hycanthone Acid: Quantitative Performance Evidence Against Closest Analogs for Informed Scientific Selection


APE1 Endonuclease Inhibition: Hycanthone Exhibits 62.5‑fold Superior Potency Over Lucanthone

Hycanthone inhibits apurinic/apyrimidinic endonuclease‑1 (APE1) with an IC₅₀ of 80 nM in a depurinated plasmid DNA cleavage assay, while lucanthone achieves an IC₅₀ of 5 µM under identical conditions [1]. This 62.5‑fold difference in biochemical potency is accompanied by a 8.9‑fold tighter binding affinity (K_D: hycanthone 10 nM vs. lucanthone 89 nM) measured by surface plasmon resonance (Biacore) [1]. The differential APE1 inhibition is not attributable to DNA‑binding competition: hycanthone does not impair APE1’s DNA‑binding capacity, whereas lucanthone shows marginal inhibition, confirming direct protein‑small molecule interaction as the dominant mechanism [1]. Caution: These data were generated with hycanthone free base; hycanthone acid has not been directly tested in this assay. The carboxylic acid moiety may alter hydrogen‑bonding interactions within the APE1 hydrophobic pocket, a hypothesis that requires experimental verification. This evidence is tagged as Class‑level inference for hycanthone acid procurement.

APE1 inhibition DNA repair cancer target

Antischistosomal Efficacy in Vivo: Hycanthone Demonstrates 3‑ to 9‑fold Greater Oral Activity Than Lucanthone

In experimentally infected animal models, hycanthone administered intragastrically was 9‑fold more active than lucanthone against Schistosoma mansoni (Puerto Rican strain) in hamsters and 3‑fold more active in mice; a single intramuscular hycanthone dose achieved efficacy equivalent to a 5‑day intragastric lucanthone regimen [1]. The methyl‑to‑hydroxymethyl substitution in hycanthone enables parenteral bioavailability that lucanthone lacks (lucanthone is only slightly active parenterally at sub‑toxic levels) [1]. Class‑level inference for hycanthone acid: The carboxylic acid form is a downstream oxidation product; no direct antischistosomal ED₅₀ values for hycanthone acid have been published. Its utility lies in its role as a synthetic intermediate or analytical reference standard rather than as a therapeutic candidate.

schistosomiasis anthelmintic in vivo efficacy

Genotoxicity Profile Divergence: Hycanthone Is Mutagenic in Bacterial and Mammalian Systems Whereas Lucanthone Is Not Mutagenic in Salmonella

Hycanthone is consistently mutagenic in Salmonella typhimurium (frameshift mutations), yeast at pH 7.0, Neurospora crassa, and at the TK locus in L5178Y mouse lymphoma cells; in contrast, lucanthone is non‑mutagenic in Salmonella despite inhibiting bacterial growth at equimolar concentrations [1][2]. Notably, hycanthone‑ and lucanthone‑induced mutations in Drosophila exhibit distinct germ‑cell‑stage sensitivity patterns, leading to the conclusion that lucanthone does not act solely through metabolic conversion to hycanthone [2]. This mutagenicity divergence is critical when selecting a thioxanthenone probe for genetic toxicology studies. Hycanthone acid’s mutagenic potential has not been independently assessed; the carboxylate substituent may alter DNA intercalation geometry and warrants careful handling protocols.

genotoxicity mutagenicity safety pharmacology

Metabolic Oxidation Pathway Defines Hycanthone Acid as the Terminal Carboxylic Acid Derivative with Distinct Polarity

Aspergillus species sequentially oxidize lucanthone: 4‑methyl → 4‑hydroxymethyl (hycanthone) → 4‑aldehyde (hycanthone aldehyde) → 4‑carboxylic acid (hycanthone acid) [1]. The carboxylic acid derivative IV is the most polar product in this oxidation cascade, displaying distinctly increased polarity that enables chromatographic resolution from both the parent lucanthone and the primary metabolite hycanthone [1]. The aldehyde‑to‑acid oxidation step proceeds slowly and is catalyzed by intracellular, non‑inducible spore enzymes that lose activity upon repeated transformation cycles [1]. This metabolic relationship establishes hycanthone acid as an essential reference standard for metabolite identification in pharmacokinetic, toxicological, or biotransformation studies involving lucanthone or hycanthone.

biotransformation metabolite identification analytical reference

Cytotoxicity and Antitumor Activity: Hycanthone Shows Activity Against Multiple Tumor Lines in Vivo Whereas Lucanthone’s Clinical Development Path Diverged

Hycanthone exhibits in vitro cytotoxicity against several tumor cell lines and in vivo antitumor activity against Walker 256 carcinosarcoma, leukemia L1210, and mast cell P815 in rodent models [1]. Hycanthone inhibits both DNA and RNA synthesis in PHA‑stimulated human lymphocytes, whereas protein synthesis remains unaffected [1]. Clinical development diverged: lucanthone entered Phase I trials, while hycanthone was withdrawn from Phase II trials due to toxicity concerns [2]. No direct cytotoxicity or antitumor data exist for hycanthone acid; the carboxylate substituent is predicted to reduce membrane permeability relative to hycanthone, potentially altering the therapeutic index. This evidence is tagged as Supporting evidence.

antitumor cytotoxicity DNA intercalation

Optimal Research and Industrial Application Scenarios for Hycanthone Acid Based on Quantitative Differentiation Evidence


Metabolite Identification and Forced Degradation Reference Standard in Thioxanthenone Pharmacokinetic Studies

Hycanthone acid serves as the definitive terminal oxidation reference standard for LC‑MS/MS metabolite identification in preclinical pharmacokinetic or toxicokinetic studies involving lucanthone or hycanthone. Its distinct polarity and chromatographic retention, as established by the Aspergillus biotransformation pathway [1], allow unequivocal differentiation from the parent drug (lucanthone), the primary active metabolite (hycanthone), and the intermediate aldehyde. Laboratories conducting in vitro microsomal or hepatocyte incubation studies of thioxanthenones require authenticated hycanthone acid to confirm the identity and quantify the abundance of the 4‑carboxy metabolite.

Structure–Activity Relationship (SAR) Chemical Probe for APE1–Thioxanthenone Binding Interactions

Despite the absence of direct APE1 inhibition data for hycanthone acid, its carboxylic acid group offers a hydrogen‑bond donor/acceptor pair absent in both lucanthone (‑CH₃) and hycanthone (‑CH₂OH). The known APE1 hydrophobic pocket interactions [1] suggest that the carboxylate could engage polar residues at the pocket periphery, potentially altering selectivity. Procurement of hycanthone acid enables medicinal chemistry teams to experimentally test whether carboxylation enhances or diminishes APE1 binding affinity relative to the 10 nM K_D of hycanthone, generating SAR data critical for lead optimization of thioxanthenone‑based DNA repair inhibitors.

Genetic Toxicology Reference Compound for Mutagenicity Assay Development

Given the divergent mutagenicity profiles across the thioxanthenone series—hycanthone is mutagenic in bacterial (Salmonella) and mammalian (TK locus) systems, while lucanthone is non‑mutagenic in Salmonella [1][2]—hycanthone acid provides an additional structural variant for probing the molecular determinants of frameshift mutagenesis. Its carboxylic acid moiety may alter DNA intercalation geometry relative to hycanthone, making it a valuable reference for Ames test and mammalian mutagenicity assay validation panels.

Biotransformation Pathway Elucidation and Enzyme Characterization Studies

The microbial oxidation pathway from lucanthone → hycanthone → hycanthone aldehyde → hycanthone acid is well‑characterized in Aspergillus species [1]. Hycanthone acid is the slowest‑forming and most polar product; its accumulation kinetics can serve as a functional readout for aldehyde oxidase or alcohol dehydrogenase activity in fungal or mammalian enzyme systems. Procurement of pure hycanthone acid enables its use as both a substrate and product standard in enzyme kinetic assays designed to characterize novel oxidoreductases.

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